4-[1-(Cyclopropylmethyl)-2-ethylimidazol-4-yl]sulfonyl-6,8-dimethyl-2,3-dihydro-1,4-benzoxazine
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Overview
Description
4-[1-(Cyclopropylmethyl)-2-ethylimidazol-4-yl]sulfonyl-6,8-dimethyl-2,3-dihydro-1,4-benzoxazine is a complex organic compound that features a benzoxazine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(Cyclopropylmethyl)-2-ethylimidazol-4-yl]sulfonyl-6,8-dimethyl-2,3-dihydro-1,4-benzoxazine typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazine core, followed by the introduction of the sulfonyl and imidazole groups. Key steps include:
Formation of the Benzoxazine Core: This can be achieved through a cyclization reaction involving an appropriate phenol and an amine.
Introduction of the Sulfonyl Group: This step often involves sulfonylation using reagents such as sulfonyl chlorides under basic conditions.
Attachment of the Imidazole Group: The imidazole moiety can be introduced via a nucleophilic substitution reaction, where an imidazole derivative reacts with a suitable leaving group on the benzoxazine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-[1-(Cyclopropylmethyl)-2-ethylimidazol-4-yl]sulfonyl-6,8-dimethyl-2,3-dihydro-1,4-benzoxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated solvents, bases, or acids depending on the type of substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
4-[1-(Cyclopropylmethyl)-2-ethylimidazol-4-yl]sulfonyl-6,8-dimethyl-2,3-dihydro-1,4-benzoxazine has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a pharmaceutical agent due to its unique structural features.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and resins.
Industrial Chemistry: It may serve as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-[1-(Cyclopropylmethyl)-2-ethylimidazol-4-yl]sulfonyl-6,8-dimethyl-2,3-dihydro-1,4-benzoxazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-[1-(Cyclopropylmethyl)-2-ethylimidazol-4-yl]sulfonyl-6,8-dimethyl-2,3-dihydro-1,4-benzoxazine: shares similarities with other benzoxazine derivatives and sulfonyl-imidazole compounds.
Uniqueness
- The unique combination of the benzoxazine core with the sulfonyl and imidazole groups gives this compound distinct chemical and physical properties, making it valuable for specific applications where other compounds may not be as effective.
Properties
IUPAC Name |
4-[1-(cyclopropylmethyl)-2-ethylimidazol-4-yl]sulfonyl-6,8-dimethyl-2,3-dihydro-1,4-benzoxazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3S/c1-4-17-20-18(12-21(17)11-15-5-6-15)26(23,24)22-7-8-25-19-14(3)9-13(2)10-16(19)22/h9-10,12,15H,4-8,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZYELDSPPAHTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CN1CC2CC2)S(=O)(=O)N3CCOC4=C(C=C(C=C43)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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